molecular formula C40H18 B577271 Tetrabenzo[def,LM,grs,YZ]pyranthrene CAS No. 190-65-8

Tetrabenzo[def,LM,grs,YZ]pyranthrene

Cat. No.: B577271
CAS No.: 190-65-8
M. Wt: 498.584
InChI Key: FGCAICAGHWDMNZ-UHFFFAOYSA-N
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Description

Tetrabenzo[def,LM,grs,YZ]pyranthrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H18 This compound is characterized by its complex structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzo[def,LM,grs,YZ]pyranthrene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure. The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzo[def,LM,grs,YZ]pyranthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially or fully hydrogenated polycyclic aromatic hydrocarbons.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

Tetrabenzo[def,LM,grs,YZ]pyranthrene has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Tetrabenzo[def,LM,grs,YZ]pyranthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene
  • Chrysene
  • Perylene

Uniqueness

Tetrabenzo[def,LM,grs,YZ]pyranthrene is unique due to its larger and more complex polycyclic structure compared to similar compounds

Properties

IUPAC Name

dodecacyclo[18.18.2.02,15.03,12.04,9.05,38.016,40.019,24.021,34.022,31.023,28.035,39]tetraconta-1(38),2(15),3(12),4(9),5,7,10,13,16(40),17,19,21(34),22(31),23(28),24,26,29,32,35(39),36-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H18/c1-3-19-7-9-21-11-13-25-30-18-16-28-24-6-2-4-20-8-10-22-12-14-26-29-17-15-27-23(5-1)31(19)33(21)35(25)37(27)39(29)40(30)38(28)36(26)34(22)32(20)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAICAGHWDMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=C1C8=C(C=C7)C2=CC=CC3=C2C1=C(C=C3)C=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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